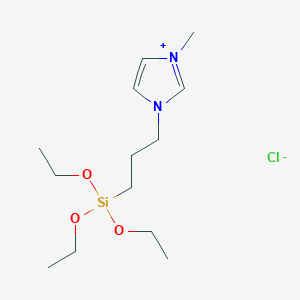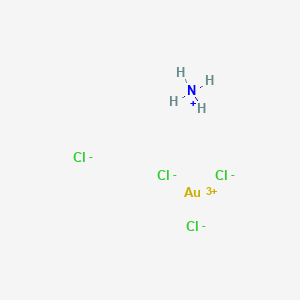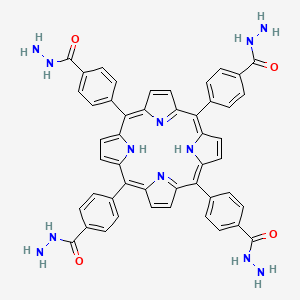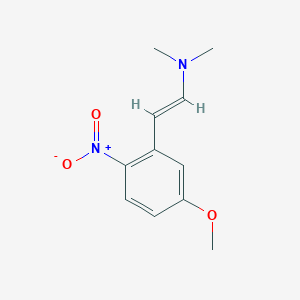
1-(Propyltriethoxyl)-3-methylimidazolium chloride
Vue d'ensemble
Description
1-(Propyltriethoxyl)-3-methylimidazolium chloride is an ionic liquid that has gained attention in various fields of research due to its unique properties. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. The compound this compound is known for its stability, low volatility, and ability to dissolve a wide range of substances, making it useful in many scientific and industrial applications.
Mécanisme D'action
Target of Action
It is known that this compound is an important organosilicon precursor used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies .
Mode of Action
It is synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst . This nanocatalyst was applied for selective ring opening of epoxides with azide anion in water .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of β-azido alcohols .
Result of Action
It is known that this compound, when used as a nanocatalyst, can be easily separated after completion of the reaction and reused for four cycles without any significant reduction of its catalytic activity .
Action Environment
It is known that this compound is used in various environments, including the synthesis of immobilized ionic liquids, functionalization of the surface of oxide particles, and in sol–gel technologies . The environmental factors influencing the compound’s action, efficacy, and stability would likely depend on the specific application and conditions of use.
Méthodes De Préparation
The synthesis of 1-(Propyltriethoxyl)-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropyltriethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete. The product is then purified through various methods, such as recrystallization or column chromatography, to obtain the pure ionic liquid.
Analyse Des Réactions Chimiques
1-(Propyltriethoxyl)-3-methylimidazolium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate reagents.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, depending on the reagents and conditions used.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanol groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and acids. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Propyltriethoxyl)-3-methylimidazolium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, such as the synthesis of β-azido alcohols.
Biology: The compound is explored for its potential use in biological systems due to its ability to dissolve biomolecules and its low toxicity.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its interactions with biological membranes.
Comparaison Avec Des Composés Similaires
1-(Propyltriethoxyl)-3-methylimidazolium chloride can be compared with other similar ionic liquids, such as:
1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: This compound has similar properties but different alkoxy groups, leading to variations in reactivity and applications.
1-butyl-3-methylimidazolium chloride: This ionic liquid has a different alkyl chain length, affecting its solubility and stability.
1-ethyl-3-methylimidazolium chloride: Another similar compound with a shorter alkyl chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of alkyl and ethoxy groups, which provide a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.ClH/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFFSQOTJCZSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)




![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)






![10,16-dimethyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178027.png)
